N-(6-fluoro-2,3-dihydro-1H-inden-1-yl)-3-piperidin-4-ylpropanamide;hydrochloride
Description
N-(6-fluoro-2,3-dihydro-1H-inden-1-yl)-3-piperidin-4-ylpropanamide;hydrochloride is a synthetic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
N-(6-fluoro-2,3-dihydro-1H-inden-1-yl)-3-piperidin-4-ylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O.ClH/c18-14-4-2-13-3-5-16(15(13)11-14)20-17(21)6-1-12-7-9-19-10-8-12;/h2,4,11-12,16,19H,1,3,5-10H2,(H,20,21);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRCGFUHACNBMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1NC(=O)CCC3CCNCC3)C=C(C=C2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluoro-2,3-dihydro-1H-inden-1-yl)-3-piperidin-4-ylpropanamide;hydrochloride typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Indene Moiety: The synthesis begins with the preparation of the 6-fluoro-2,3-dihydro-1H-indene intermediate. This can be achieved through a series of reactions including halogenation, cyclization, and reduction.
Attachment of the Piperidine Ring: The next step involves the introduction of the piperidine ring. This is typically done through nucleophilic substitution reactions, where the indene intermediate reacts with a piperidine derivative under basic conditions.
Formation of the Propanamide Group: The final step involves the formation of the propanamide group. This can be achieved through amide bond formation reactions, where the piperidine-indene intermediate reacts with a suitable acylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(6-fluoro-2,3-dihydro-1H-inden-1-yl)-3-piperidin-4-ylpropanamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluoro group on the indene moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(6-fluoro-2,3-dihydro-1H-inden-1-yl)-3-piperidin-4-ylpropanamide;hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Pharmacology: It is used in pharmacological studies to understand its effects on various biological targets.
Chemical Biology: The compound is used as a tool to study biological pathways and mechanisms.
Industrial Applications: It may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-fluoro-2,3-dihydro-1H-inden-1-yl)-3-piperidin-4-ylpropanamide;hydrochloride involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, or ion channels. The compound exerts its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid
- 5-Fluoro-2-methyl-1H-inden-3-yl)acetic acid
- 2,3-Dihydro-1H-indene-1-acetic acid
Uniqueness
N-(6-fluoro-2,3-dihydro-1H-inden-1-yl)-3-piperidin-4-ylpropanamide;hydrochloride is unique due to its specific combination of structural features, including the fluoro-substituted indene moiety, the piperidine ring, and the propanamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
